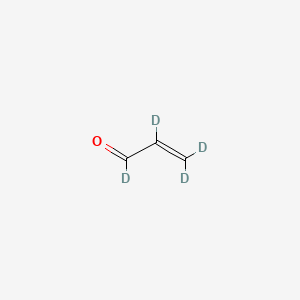
N-Acetyl-D-glucosamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .
Synthesis Analysis
The synthesis of N-Acetyl-D-glucosamine-d3 involves the selective functionalization of the different hydroxyl substituents on D-glucose and D-glucosamine, resulting in small molecular gelators . A library of fourteen ester derivatives was synthesized and characterized . The ester derivatives typically formed gels in pump oil and aqueous mixtures of dimethyl sulfoxide or ethanol .Molecular Structure Analysis
N-Acetyl-D-glucosamine-d3 is an acetylated form of glucosamine, a glucose derivative . It plays a role in prokaryotic metabolism and is used as a monomer in chitin, hyaluronic acid, and polymers within the cell wall .Chemical Reactions Analysis
N-Acetylglucosamine can undergo a chemical reaction catalyzed by the enzyme N-acetylglucosamine deacetylase . The reaction involves the conversion of N-acetyl-D-glucosamine and water into D-glucosamine and acetate .Physical And Chemical Properties Analysis
N-Acetyl-D-glucosamine-d3 is a hydrophilic molecule and is mostly water-soluble . It has a molar mass of 221.21 g/mol .Applications De Recherche Scientifique
Organogelation and Low Molecular Weight Gelators (LMWGs)
N-Acetyl-D-glucosamine-d3 derivatives have been explored as effective low molecular weight gelators (LMWGs). These compounds can form gels in polar solvents and aqueous mixtures. The presence of the 3-hydroxyl group is crucial for hydrogen bonding, which plays a key role in organogelation. Interestingly, amide derivatives (3) tend to be more effective gelators than the corresponding esters (1), attributed to the enhanced hydrogen bonding capacity of the amido group .
Biomedical Applications
N-Acetyl-D-glucosamine (GlcNAc) and its deuterated form have potential biomedical applications. Some notable areas include:
Cell Wall Components and Morphogenesis Regulation
GlcNAc is a fundamental component of various structures:
- Extracellular Matrix of Animal Cells : It plays a role in cell adhesion and signaling. Additionally, GlcNAc stimulates morphological and stress responses across different organisms .
Inflammation Modulation and Neurodegeneration
N-Acetylglucosamine (GlcNAc) acts as a triple modulator:
- Neurodegeneration : It impacts neurodegenerative pathways. GlcNAc promotes biosynthesis of N-linked glycans, which interact with galectins to regulate glycoprotein clustering, signaling, and endocytosis .
Lectin Histochemistry and Borrelia burgdorferi Cultivation
N-Acetyl-D-glucosamine has been used in lectin histochemistry as a sugar for competitive inhibition. Additionally, it serves as a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains .
Drug Delivery and Imaging Applications
Chitosan oligosaccharide, derived from GlcNAc, has been investigated as a drug carrier for molecular therapies. It also plays a role in imaging for tumor and cancer detection .
Safety And Hazards
Orientations Futures
Research on microbial fermentation production of GlcN is attracting many researchers due to its advantages of mild conditions, low environmental pollution, high production intensity, and product safety . This method can effectively solve the problem of shrimp and crab hydrolysis process, which has certain guiding significance for the further production, research, and production of glucosamine .
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OSEDBHPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746937 |
Source


|
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glucosamine-d3 | |
CAS RN |
77369-11-0 |
Source


|
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)